1-Propyl-cyclohexanecarbaldehyde
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Overview
Description
1-Propyl-cyclohexanecarbaldehyde is an organic compound with the molecular formula C10H18O. It is a cyclohexane derivative with a propyl group and an aldehyde functional group.
Preparation Methods
1-Propyl-cyclohexanecarbaldehyde can be synthesized through several methods:
Oxidation of Alcohols: One common method involves the oxidation of 1-propyl-cyclohexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of sulfuric acid.
Industrial production methods typically involve large-scale oxidation processes, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-Propyl-cyclohexanecarbaldehyde undergoes various chemical reactions:
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions with reagents like Grignard reagents to form secondary alcohols.
The major products formed from these reactions include 1-propyl-cyclohexanecarboxylic acid, 1-propyl-cyclohexanol, and various secondary alcohols depending on the nucleophile used.
Scientific Research Applications
1-Propyl-cyclohexanecarbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Propyl-cyclohexanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
1-Propyl-cyclohexanecarbaldehyde can be compared with other similar compounds such as:
Cyclohexanecarbaldehyde: Lacks the propyl group, making it less hydrophobic and potentially less active in certain applications.
Cyclohexanone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
1-Propyl-cyclohexanol: The alcohol derivative of this compound, which has different chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which combines the properties of cyclohexane, propyl group, and aldehyde, making it versatile for various applications.
Properties
IUPAC Name |
1-propylcyclohexane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-6-10(9-11)7-4-3-5-8-10/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJIWXITRCKDOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCCC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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